molecular formula C9H8N2O2 B145387 Methyl Imidazo[1,2-a]pyridine-8-carboxylate CAS No. 133427-07-3

Methyl Imidazo[1,2-a]pyridine-8-carboxylate

Katalognummer: B145387
CAS-Nummer: 133427-07-3
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: UJLRMEAGEVCFNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl imidazo[1,2-a]pyridine-8-carboxylate (CAS: 133427-07-3) is a fused heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a methyl ester group at position 8. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for derivatization into pharmacologically active molecules . Its molecular formula is C₉H₈N₂O₂, with a monoisotopic mass of 176.0586 g/mol. Key synthetic routes involve reductions using lithium aluminum hydride (LAH) or diisobutylaluminum hydride (DIBAL) to yield aldehyde intermediates, enabling further functionalization .

Vorbereitungsmethoden

Conventional Condensation Reactions

Reaction of Methyl 2-Aminonicotinate with 1-Bromo-2,2-dimethoxypropane

A foundational method involves the condensation of methyl 2-aminonicotinate with 1-bromo-2,2-dimethoxypropane. As detailed in patent JP5393677B2, this single-step reaction proceeds under mild conditions without requiring catalysts . The procedure involves mixing equimolar amounts of methyl 2-aminonicotinate (0.304 g) and 1-bromo-2,2-dimethoxypropane (0.271 mL) in ethanol, followed by refluxing at 65–80°C for 6–8 hours. The crude product is purified via recrystallization from an ethanol-water mixture, yielding the target compound as a crystalline solid . This method is favored for its simplicity and scalability, though yields are moderate (60–70%) due to competing side reactions.

Cyclization Using Chloroacetone and Ethyl Aminopyridine Carboxylate

Alternative routes employ ethyl 2-aminonicotinate and chloroacetone as precursors. According to patent EP0404190A1, refluxing ethyl 2-aminonicotinate with excess chloroacetone in ethanol for 24 hours initiates cyclization, forming the imidazo[1,2-a]pyridine core . Post-reaction, the mixture is concentrated, basified with sodium carbonate, and extracted with dichloromethane. Chromatographic purification on aluminum oxide (CH₂Cl₂/EtOH 98:2) yields the ethyl ester variant, which is subsequently hydrolyzed to the carboxylic acid and re-esterified to obtain the methyl derivative . This two-step process achieves a 64% overall yield, with the hydrolysis step requiring careful pH control to prevent decarboxylation .

Microwave-Assisted Solvent-Free Synthesis

Catalyst-Free Microwave Irradiation

A groundbreaking approach eliminates solvents and catalysts by leveraging microwave irradiation. As reported in Journal of Chemical Research, equimolar amounts of 2-aminonicotinic acid derivatives and α-bromoketones are subjected to microwave heating at 65°C for 15 minutes . This method achieves a 90% yield of methyl imidazo[1,2-a]pyridine-8-carboxylate, significantly outperforming thermal methods (Table 1) .

Table 1: Comparison of Thermal vs. Microwave Synthesis Conditions

ConditionSolventTime (min)Yield (%)
Thermal refluxEthanol48058
MicrowaveSolvent-free1590

The absence of solvents reduces waste, while shorter reaction times enhance throughput. Spectroscopic data (¹H NMR, IR) confirm product purity, with characteristic signals at δ 2.64 ppm (CH₃) and 1710 cm⁻¹ (C=O) .

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent choice critically impacts reaction efficiency. Polar aprotic solvents like DMF accelerate cyclization but risk side-product formation. Ethanol balances reactivity and solubility, making it the preferred medium for large-scale synthesis . Elevated temperatures (80°C) improve kinetics but necessitate stringent pH control to avoid ester hydrolysis .

Acid Catalysis and Byproduct Management

Sulfuric acid catalysis (1–2 drops) enhances cyclization rates in ethanol-water systems . However, excess acid promotes dehydration, necessitating neutralization with NaHCO₃ post-reaction . Recrystallization from ethanol-water mixtures (3:1 v/v) effectively removes unreacted starting materials and salts .

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption bands at 1710 cm⁻¹ (ester C=O) and 1672 cm⁻¹ (amide CONH, if present) .

  • ¹H NMR : Distinct signals include δ 8.86 ppm (H-5), δ 7.67 ppm (H-8), and δ 2.64 ppm (2-CH₃) .

  • Mass Spectrometry : Molecular ion peak at m/z 176.17 (M⁺) aligns with the molecular formula C₉H₈N₂O₂ .

Scale-Up and Industrial Feasibility

Kilogram-Scale Production

Patent EP0404190A1 outlines a pilot-scale procedure using 8.4 g of ethyl 2-chloromethylimidazo[1,2-a]pyridine-8-carboxylate, which is hydrolyzed in concentrated HCl (100 mL) under reflux . Neutralization with sodium bicarbonate precipitates the carboxylic acid, which is then methylated using dimethyl sulfate in acetone. This protocol achieves a 76.9% yield on multi-gram scales .

Environmental and Economic Considerations

Microwave-assisted methods reduce energy consumption by 40% compared to thermal processes . Solvent-free protocols align with green chemistry principles, minimizing hazardous waste . Cost analyses suggest raw material expenses dominate production costs, with chloroacetone and methyl 2-aminonicotinate constituting >70% of total inputs .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl Imidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antimicrobial Activity
Methyl imidazo[1,2-a]pyridine-8-carboxylate derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb), particularly in the context of multidrug-resistant strains. Recent studies have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.006 μM, indicating potent activity against both replicating and non-replicating bacteria . This highlights the compound's potential as a scaffold for developing new anti-TB agents.

Neurological Disorders
The compound also serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural features allow for modifications that enhance drug efficacy and specificity, making it a valuable candidate in drug design .

Biochemical Research

Enzyme Inhibition Studies
Research involving this compound has focused on its role in enzyme inhibition and receptor binding studies. These investigations provide insights into metabolic pathways and identify potential therapeutic targets for various diseases . The compound's ability to interact with biological systems makes it a significant tool in biochemical research.

Food Safety Testing

Detection of Harmful Substances
In the realm of food safety, this compound is utilized for detecting harmful substances in food products. Its application contributes to consumer safety and regulatory compliance by ensuring that food products are free from toxic contaminants .

Material Science

Development of Advanced Materials
The unique properties of this compound make it suitable for developing advanced materials, including polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, which is crucial for various industrial applications .

Analytical Chemistry

Chromatographic Techniques
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. This aids in the accurate quantification of related compounds in complex mixtures, enhancing the reliability of analytical results .

Case Study 1: Anti-TB Activity

A study synthesized a series of imidazo[1,2-a]pyridine derivatives and screened them against Mtb strains. Compounds demonstrated significant potency with MIC values ranging from 0.03 to 5 μM against Mtb H37Rv strain. Notably, one compound surpassed the efficacy of existing clinical candidates like PA-824 by nearly tenfold in specific resistant strains .

Case Study 2: Neurological Drug Development

Research has shown that modifications to the methyl imidazo[1,2-a]pyridine structure can lead to enhanced neuroprotective effects. These studies suggest that derivatives could be developed into therapeutic agents for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Wirkmechanismus

The mechanism of action of Methyl Imidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it can chelate metal ions, altering their biological availability and activity. The carboxylate group at the 8-position enhances its binding affinity and specificity for metal ions, making it a valuable probe in biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

The position and nature of substituents on the imidazo[1,2-a]pyridine scaffold significantly influence physicochemical and biological properties.

Compound Name Substituent at Position 8 Molecular Formula Key Properties/Activities Reference
Methyl imidazo[1,2-a]pyridine-8-carboxylate COOCH₃ C₉H₈N₂O₂ Precursor for aldehyde derivatives
Ethyl 8-cyanoimidazo[1,2-a]pyridine-2-carboxylate CN (position 8), COOEt (position 2) C₁₁H₉N₃O₂ Higher lipophilicity (Rf = 0.50)
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate 4-NO₂Ph (position 8) C₁₇H₁₅N₃O₅ Planar crystal structure (P2₁/c space group)
8-Amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate NH₂ (position 8), CH₃ (positions 2,3) C₁₁H₁₃N₃O₂ Unreported bioactivity; potential for derivatization
  • Methyl esters (COOCH₃) balance lipophilicity and solubility .
  • Biological Relevance : Nitrophenyl and sulfonylmethyl derivatives (e.g., ) show enhanced binding to kinases or antimicrobial targets due to polar interactions.

Ester Group Variations

The ester moiety’s position and alkyl chain length modulate pharmacokinetic properties.

Compound Name Ester Group Position Molecular Weight (g/mol) Key Data Reference
Methyl 7-((phenylsulfonyl)methyl)imidazo[1,2-a]pyridine-8-carboxylate COOCH₃ (position 8) 331.0752 (HRMS) ¹H NMR: δ 8.20 (d, J=7.0 Hz, 1H)
Ethyl 8-(benzyloxy)imidazo[1,2-a]pyridine-2-carboxylate COOEt (position 2) 296.33 Purity: 95%; used in antiviral studies
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate COOCH₃ (position 8) 245.03 (monoisotopic) Intermediate for cross-coupling reactions
  • Positional Effects : Ester groups at position 8 (e.g., ) exhibit distinct NMR shifts (δ 3.86 ppm for COOCH₃) compared to position 2 derivatives (δ 4.83 ppm for COOEt) .
  • Synthetic Utility : Bromo and chloro derivatives (e.g., ) facilitate Suzuki-Miyaura couplings, enabling aryl/heteroaryl introductions .

Ring System Modifications

Expanding or modifying the fused ring system alters pharmacological profiles.

Compound Name Core Structure Molecular Formula Key Activities Reference
Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate Pyrido-benzimidazole C₁₃H₉N₃O₄ Unreported; nitro group enhances DNA intercalation potential
8-Morpholinoimidazo[1,2-a]pyrazine derivatives Imidazo-pyrazine C₁₃H₁₆N₄O₃ Anticancer activity via kinase inhibition
  • Benzimidazole vs. Pyridine Fusion : Benzimidazole derivatives (e.g., ) exhibit planar geometries suitable for intercalation, while imidazo[1,2-a]pyridines prioritize H-bonding interactions .
  • Morpholino Additions: Morpholine-substituted analogues (e.g., ) improve solubility and target affinity in kinase inhibitors.

Functional Group Replacements

Replacing the ester with amides or aldehydes modifies bioavailability.

Compound Name Functional Group Key Properties Reference
Imidazo[1,2-a]pyridine-8-carboxamide derivatives CONHR Enhanced metabolic stability
Imidazo[1,2-a]pyridine-8-carbaldehyde CHO Reactive intermediate for Schiff base formation
  • Amides vs. Esters : Carboxamides () resist esterase hydrolysis, prolonging half-life.
  • Aldehyde Utility : The aldehyde derivative (CAS: 136117-74-3) enables conjugation to amines or hydrazines .

Data Tables

Table 3: Pharmacological Activities of Selected Analogues

Compound Name Biological Activity Mechanism/Application Reference
Sch 28080 (3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine) Antiulcer agent Gastric antisecretory/cytoprotective
Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate Antiviral, antibacterial Structural mimic of marketed drugs (Zolpidem)
8-Morpholinoimidazo[1,2-a]pyrazine derivatives Anticancer CDK/PKA inhibition

Biologische Aktivität

Methyl imidazo[1,2-a]pyridine-8-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, supported by recent research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are characterized by a bicyclic structure that incorporates nitrogen atoms in their rings. This unique configuration contributes to their wide range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Antiviral
  • Anti-inflammatory
  • Antituberculosis

The biological significance of these compounds is underscored by their incorporation into various therapeutic agents such as zolpidem and alpidem .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits potent antimicrobial properties. In vitro assays have shown that this compound possesses significant activity against a variety of pathogens, including strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for this compound against Mtb have been reported in the range of 0.03 to 5 µM, indicating its potential as a lead molecule in the development of new anti-tuberculosis drugs .

Anticancer Properties

The anticancer potential of this compound has also been explored. In a study focusing on triple-negative breast cancer (TNBC) cell lines, compounds derived from this scaffold showed promising results in inhibiting cell proliferation and inducing cell cycle arrest. Notably, one derivative demonstrated a GI50 concentration of 13 µM in the MDA-MB-231 cell line, suggesting a selective cytotoxic effect against cancer cells while sparing normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Key modifications to the imidazo[1,2-a]pyridine core can enhance potency and selectivity. For instance:

ModificationEffect on Activity
Introduction of electron-withdrawing groupsIncreased antimicrobial potency
Alkyl substitutions at position 8Enhanced anticancer activity
Variations in carboxylate moietyAltered pharmacokinetic properties

Research indicates that specific substitutions can lead to significant improvements in both efficacy and safety profiles for potential therapeutic applications .

Case Studies and Research Findings

  • Antimycobacterial Activity : A series of methyl imidazo[1,2-a]pyridine derivatives were synthesized and screened for their antimycobacterial activity. The most active compounds exhibited MIC values comparable to established anti-TB drugs, highlighting their potential in addressing drug-resistant strains .
  • Antitumor Activity : In vitro studies demonstrated that certain derivatives could inhibit cell growth in TNBC models with minimal effects on non-cancerous cells. This selectivity is particularly valuable for reducing side effects associated with traditional chemotherapy agents .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that some derivatives do not induce apoptosis but rather interfere with cellular proliferation pathways. This insight is vital for understanding how these compounds can be utilized effectively in cancer therapy without triggering resistance mechanisms commonly seen with apoptotic agents .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Methyl Imidazo[1,2-a]pyridine-8-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The compound can be synthesized via solid-phase methods using polymer-bound 2-aminonicotinate treated with α-haloketones, followed by halogenation at the 3-position . Optimization of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) in Friedel-Crafts acylation enhances regioselectivity and purity (>90% yield) by minimizing side reactions . Multi-component reactions involving aryl ketones and methylene donors (e.g., DMSO) under iodine catalysis offer scalable, one-pot synthesis routes .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR (e.g., δ 8.26 ppm for pyridinic protons) confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS): ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 400.5) and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal packing (e.g., monoclinic P2₁/c space group, unit cell dimensions a = 8.97 Å) and hydrogen-bonding networks .
  • HPLC: Validates purity (>99%) via retention time analysis (e.g., tR = 4.210 min) .

Advanced Research Questions

Q. How does the introduction of electron-withdrawing or -donating groups at specific positions affect the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Substituents at C-6, C-7, or C-8 significantly modulate reactivity. Electron-withdrawing groups (e.g., Br at C-8) enhance hydrazination yields (94%) by polarizing the π-system . Methyl groups at C-8 stabilize intermediates in Friedel-Crafts acylation, achieving 89–95% yields . Computational studies (DFT) correlate substituent Hammett σ values with reaction rates .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound across different assays?

  • Methodological Answer:

  • Orthogonal Assays: Compare results from enzymatic inhibition (e.g., CDK assays ) and cell-based viability tests (e.g., anti-cancer MTT assays ).
  • Structural Analysis: X-ray crystallography identifies conformation-dependent binding modes (e.g., planar vs. twisted imidazo[1,2-a]pyridine cores) .
  • Meta-Analysis: Use QSAR models to correlate logP values with membrane permeability discrepancies .

Q. How do crystal packing and intermolecular interactions influence the physicochemical properties of this compound derivatives?

  • Methodological Answer: Hirshfeld surface analysis reveals that C–H···O/N hydrogen bonds and π-π stacking (3.5–3.8 Å distances) govern solubility and melting points. For example, nitro-substituted derivatives exhibit tighter packing (density = 1.562 g/cm³) due to dipolar interactions . Thermal gravimetric analysis (TGA) links decomposition temperatures (>250°C) to lattice energy .

Q. What computational methods are used to predict the bioactivity of this compound-based compounds?

  • Methodological Answer:

  • Molecular Docking: Glide SP/XP scoring predicts binding affinities to targets like GABAA receptors (ΔG = −9.2 kcal/mol) .
  • QSAR Models: 2D descriptors (e.g., topological polar surface area) correlate with anti-protozoal IC₅₀ values .
  • DFT Calculations: HOMO-LUMO gaps (4.1–4.5 eV) predict charge-transfer interactions in photodynamic therapy .

Q. How does solvent choice impact regioselectivity in functionalization reactions of this compound?

  • Methodological Answer: Polar aprotic solvents (e.g., acetonitrile) favor C-3 hydrazination (94% yield) by stabilizing zwitterionic intermediates . Solvent-free conditions in Friedel-Crafts acylation reduce side-product formation (e.g., <5% di-acylated byproducts) . MD simulations show toluene increases π-stacking, directing electrophiles to C-8 .

Eigenschaften

IUPAC Name

methyl imidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLRMEAGEVCFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568168
Record name Methyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133427-07-3
Record name Methyl imidazo[1,2-a]pyridine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl imidazo[1,2-a]pyridine-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-aminonicotinate (WO 89/01488 pg33, prep 17) (1 g, 6.56 mmol), and chloroacetaldehyde (1.05 mL, 6.56 mmol) in ethanol (5 mL) was heated under reflux for 18 hours. The cooled mixture was diluted with water (10 mL), 0.88 ammonia (1 mL) added and the solution concentrated in vacuo. The residue was dissolved in methanol and the dark solution treated with charcoal, the mixture filtered and the filtrate concentrated in vacuo. The residue was purified by column chromatography on silica gel using dichloromethane:methanol:0.88 ammonia (97:2.5:0.5) as eluant, and the product triturated with ether, to afford the title compound, 768 mg.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of imidazo[1,2-a]pyridine-8-carboxylic acid (3.8 g, 23 mmol) in methanol (100 mL) is added thionylchloride (8.36 g, 70.3 mmol) and the mixture is warmed at reflux. After 8 hours, the reaction mixture is cooled to room temperature and quenched with saturated aqueous NaHCO3, and extracted with EtOAc (3×250 mL). The combined organic layers are washed with water, brine, dried over Na2SO4 and concentrated. The crude material is purified by silica gel chromatography eluting with 3% MeOH in CH2Cl2 to afford imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester. Mp: 71-73° C.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
8.36 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of methyl 2-amino-pyridine-3-carboxylate (5 g, 35 mmol, 1.0 eq) in ethanol (250 mL) was added NaHCO3 (5.08 g) and chloroacetaldehyde in water (35 mL of 45% in water, 148 mmol, 4.5 eq). The reaction mixture was heated at reflux for 18 h. Solvent was removed and the residue was basified with Na2CO3 and then extracted with DCM. Organic layers were combined and evaporated to give a residue, which was purified by column to give the titled compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.